M8891

Vue d'ensemble

Description

M8891 est un inhibiteur puissant, sélectif et réversible de la méthionine aminopeptidase 2 (MetAP-2). Ce composé est connu pour sa capacité à pénétrer la barrière hémato-encéphalique et sa biodisponibilité orale. This compound a démontré des activités antiangiogéniques et antitumorales significatives, ce qui en fait un candidat prometteur pour le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de M8891 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions contrôlées. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et non divulguées publiquement en détail. il est connu que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour maintenir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

M8891 subit principalement des réactions d'inhibition avec la méthionine aminopeptidase 2. Il n'inhibe pas la méthionine aminopeptidase 1, ce qui met en évidence sa sélectivité .

Réactifs et conditions courantes

L'inhibition de la méthionine aminopeptidase 2 par this compound est obtenue dans des conditions physiologiques, ce qui la rend adaptée aux applications in vivo. L'activité du composé est mesurée à l'aide d'essais spécifiques pour déterminer sa concentration inhibitrice (IC50) et son affinité de liaison (Ki) .

Principaux produits formés

Le produit principal de la réaction entre this compound et la méthionine aminopeptidase 2 est le complexe enzymatique inhibé. Cette interaction conduit à l'accumulation du facteur d'élongation 1-alpha méthionylé, un substrat de la méthionine aminopeptidase 2 .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

Recherche sur le cancer : This compound a montré un potentiel significatif pour inhiber la croissance tumorale et l'angiogenèse, ce qui en fait un outil précieux dans la recherche sur le cancer.

Développement de médicaments : En raison de son inhibition sélective de la méthionine aminopeptidase 2, this compound est étudié comme agent thérapeutique pour divers cancers.

Études biologiques : Le composé est utilisé pour étudier le rôle de la méthionine aminopeptidase 2 dans la maturation des protéines et les processus cellulaires.

Études pharmacocinétiques : This compound est utilisé dans des études précliniques et cliniques pour comprendre sa pharmacocinétique et sa pharmacodynamique.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la méthionine aminopeptidase 2, une enzyme impliquée dans l'élimination de la méthionine N-terminale des protéines naissantes. Cette inhibition perturbe la maturation des protéines et affecte divers processus cellulaires, notamment la croissance tumorale et l'angiogenèse. La capacité du composé à pénétrer la barrière hémato-encéphalique améliore encore son potentiel thérapeutique .

Applications De Recherche Scientifique

M8891 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: This compound has shown significant potential in inhibiting tumor growth and angiogenesis, making it a valuable tool in cancer research.

Drug Development: Due to its selective inhibition of methionine aminopeptidase 2, this compound is being explored as a therapeutic agent for various cancers.

Biological Studies: The compound is used to study the role of methionine aminopeptidase 2 in protein maturation and cellular processes.

Pharmacokinetic Studies: This compound is utilized in preclinical and clinical studies to understand its pharmacokinetics and pharmacodynamics.

Mécanisme D'action

M8891 exerts its effects by selectively inhibiting methionine aminopeptidase 2, an enzyme involved in the removal of the N-terminal methionine from nascent proteins. This inhibition disrupts protein maturation and affects various cellular processes, including tumor growth and angiogenesis. The compound’s ability to penetrate the blood-brain barrier further enhances its therapeutic potential .

Comparaison Avec Des Composés Similaires

M8891 est unique par sa sélectivité pour la méthionine aminopeptidase 2 et sa capacité à pénétrer la barrière hémato-encéphalique. Les composés similaires comprennent :

This compound se démarque par son inhibition réversible, sa biodisponibilité orale et son profil pharmacocinétique favorable, ce qui en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

M8891 is a novel compound that has garnered attention for its potential as a therapeutic agent in oncology, specifically as a selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

This compound functions as a potent, selective, reversible inhibitor of MetAP2, an enzyme crucial for endothelial cell growth and tumor angiogenesis. By inhibiting MetAP2, this compound disrupts the maturation of proteins necessary for tumor growth and blood vessel formation. This mechanism positions this compound as an antiangiogenic and antitumor agent, making it a promising candidate for cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in a first-in-human, dose-escalation study involving patients with advanced solid tumors. Key findings include:

- Dose Levels : Patients received doses ranging from 7 to 80 mg once daily.

- Plasma Concentration : this compound exhibited a dose-linear increase in plasma concentration up to 35 mg with low-to-moderate interpatient variability.

- Target Engagement : The drug achieved pharmacokinetic/pharmacodynamic levels necessary for in vivo efficacy at doses ≤35 mg .

Table 1: Pharmacokinetic Parameters of this compound

| Dose (mg) | C_max (ng/mL) | AUC (ng·h/mL) | Variability (%) |

|---|---|---|---|

| 7 | 15.3 | 120 | 15 |

| 15 | 30.5 | 250 | 18 |

| 35 | 60.0 | 480 | 20 |

| 60 | 85.0 | 650 | 22 |

| 80 | 100.0 | 800 | 25 |

Clinical Efficacy

In the clinical study involving 27 patients, this compound demonstrated a manageable safety profile with notable efficacy:

- Dose-Limiting Toxicities (DLTs) : Two DLTs were reported (platelet count decrease) at higher doses (60 and 80 mg), but these resolved after treatment discontinuation.

- Stable Disease : Seven patients (25.9%) experienced stable disease lasting between 42 to 123 days .

- Recommended Phase II Dose : Based on the findings, a dose of 35 mg once daily was established as the recommended phase II dose for further studies .

Table 2: Summary of Clinical Outcomes

| Outcome | Result |

|---|---|

| Total Patients Enrolled | 27 |

| DLTs Reported | 2 |

| Patients with Stable Disease | 7 (25.9%) |

| Recommended Dose | 35 mg once daily |

Case Studies and Research Findings

Several preclinical studies have reinforced the potential of this compound:

- Combination Therapy : In patient-derived renal cell carcinoma xenograft models, this compound showed enhanced antitumor activity when combined with VEGF receptor inhibitors like sunitinib and cabozantinib. This combination led to significant tumor stasis and regression .

- Biomarkers for Efficacy : A novel substrate of MetAP2, translation elongation factor 1-alpha-1 (EF1a-1), was identified as a pharmacodynamic biomarker to monitor target engagement during treatment .

- Genomic Insights : A CRISPR genome-wide screen highlighted p53 as a determinant of sensitivity to MetAP2 inhibition, suggesting that genetic profiling may guide patient selection for this compound therapy .

Propriétés

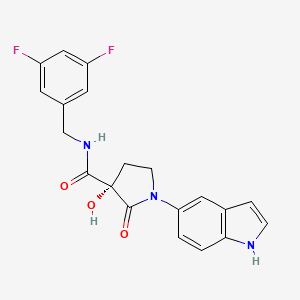

Formule moléculaire |

C20H17F2N3O3 |

|---|---|

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |

Clé InChI |

WVGGJQVCOTYFPV-FQEVSTJZSA-N |

SMILES |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

SMILES isomérique |

C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

SMILES canonique |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

M8891; M-8891; M 8891; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.